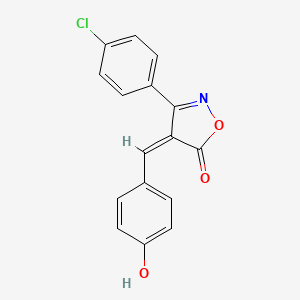
2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide, commonly known as CF3, is a chemical compound that has garnered significant attention in scientific research. CF3 is a highly potent and selective inhibitor of a protein called Bruton's tyrosine kinase (BTK), which is essential for the activation and proliferation of B-cells.
作用机制
CF3 selectively inhibits 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide by binding to its active site and preventing its activation. 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide is a crucial protein involved in the activation and proliferation of B-cells, which play a vital role in the immune response. CF3 blocks 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways, leading to the inhibition of B-cell activation and proliferation. CF3 has also been shown to induce apoptosis in B-cells, leading to their death.
Biochemical and Physiological Effects:
CF3 has been shown to have significant biochemical and physiological effects on B-cells. CF3 inhibits B-cell activation and proliferation, leading to a decrease in antibody production. CF3 also induces apoptosis in B-cells, leading to their death. CF3 has been shown to have minimal effects on T-cells, which play a crucial role in the immune response. CF3 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. CF3 is a highly potent and selective inhibitor of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide, making it an ideal tool compound for studying 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways. CF3 has also been shown to have minimal off-target effects, making it a reliable and specific tool compound. However, CF3 has some limitations, including its solubility and stability, which can affect its efficacy in lab experiments. CF3 is also relatively expensive, making it less accessible to researchers with limited budgets.
未来方向
CF3 has several potential future directions for scientific research. CF3-based drugs are currently undergoing clinical trials for the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory disorders. CF3 has also been used as a tool compound to study 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways and the role of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide in various diseases. Future research could focus on optimizing the synthesis method of CF3, improving its solubility and stability, and developing more potent and selective 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide inhibitors. CF3 could also be used in combination with other drugs to enhance its therapeutic efficacy.
合成方法
The synthesis of CF3 involves the reaction between 4-fluoro-3-nitrobenzaldehyde and 3-hydroxyphenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then subjected to a cyanoacetylation reaction to yield CF3. The synthesis method of CF3 has been optimized and improved over the years, resulting in high yields and purity of the compound.
科学研究应用
CF3 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory disorders. CF3 has shown promising results in preclinical studies as a 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide inhibitor, leading to the development of several CF3-based drugs for clinical trials. CF3 has also been used as a tool compound to study 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide signaling pathways and the role of 2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)acrylamide in various diseases.
属性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVACITLPRDJL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5823352.png)



![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)



![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)

